

Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AzBTS-(NH₄)₂

Cat. No.: B1664314

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

The ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay is a widely used method to determine the total antioxidant capacity of various substances.[1] The assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore with a characteristic absorption at 734 nm.[2][3] The reduction of the ABTS•+ radical by an antioxidant to its colorless neutral form is proportional to the antioxidant's concentration and activity.[2] This application note provides a detailed standard operating procedure for conducting the ABTS radical scavenging assay using ammonium persulfate as the oxidizing agent.

Principle of the Assay:

The principle of the ABTS assay involves the generation of the ABTS radical cation (ABTS•+) through the reaction of ABTS with a strong oxidizing agent, such as potassium persulfate or ammonium persulfate.[4][5] This reaction produces a stable blue-green radical solution.[2][6] When an antioxidant is added to this solution, it donates an electron or a hydrogen atom to the ABTS•+, neutralizing it and causing a decrease in the solution's absorbance.[2] The extent of this decolorization, measured spectrophotometrically at 734 nm, is indicative of the sample's radical scavenging activity.[7][8] The antioxidant capacity is typically expressed as Trolox

Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant activity of the sample to that of Trolox, a water-soluble vitamin E analog.[\[5\]](#)

Experimental Protocol

Materials and Reagents:

Reagent/Material	Specifications
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt	Analytical Grade
Ammonium Persulfate ((NH ₄) ₂ S ₂ O ₈)	Analytical Grade
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)	Analytical Grade
Ethanol or Methanol	Analytical Grade
Phosphate Buffered Saline (PBS)	pH 7.4
96-well microplates	Clear, flat-bottom
Microplate reader	Capable of reading absorbance at 734 nm
Pipettes and tips	Calibrated
Distilled or deionized water	

Preparation of Solutions:

- 7 mM ABTS Stock Solution: Dissolve the appropriate amount of ABTS diammonium salt in distilled water to make a 7 mM solution.
- 2.45 mM Ammonium Persulfate Stock Solution: Dissolve the appropriate amount of ammonium persulfate in distilled water to make a 2.45 mM solution.
- ABTS•+ Radical Cation Working Solution: Mix the 7 mM ABTS stock solution and the 2.45 mM ammonium persulfate stock solution in a 1:1 (v/v) ratio.[\[3\]](#) Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[\[3\]](#)[\[4\]](#)[\[5\]](#) This will allow for the complete formation of the ABTS•+ radical.

- **Adjusted ABTS•+ Working Solution:** Before the assay, dilute the ABTS•+ radical cation working solution with ethanol or PBS (pH 7.4) to an absorbance of 0.700 ± 0.02 at 734 nm. [3]
- **Trolox Standard Solutions:** Prepare a stock solution of Trolox in ethanol. From the stock solution, prepare a series of dilutions to create a standard curve (e.g., 10, 20, 40, 60, 80, 100 μM).
- **Sample Solutions:** Prepare extracts of the test samples in a suitable solvent (e.g., ethanol, methanol, or water) at various concentrations.

Assay Procedure:

- **Pipetting:** Into a 96-well microplate, pipette 20 μL of the standard Trolox solutions, sample solutions, or a blank (the same solvent used for the samples).
- **Addition of ABTS•+ Solution:** Add 180 μL of the adjusted ABTS•+ working solution to each well.
- **Incubation:** Mix the contents of the wells thoroughly and incubate the plate at room temperature in the dark for a specific time, typically ranging from 6 to 30 minutes. [3]
- **Absorbance Measurement:** After incubation, measure the absorbance of each well at 734 nm using a microplate reader. [6][8]

Data Presentation and Analysis

The radical scavenging activity is calculated as the percentage of inhibition of ABTS•+ using the following formula:

$$\% \text{ Inhibition} = [(\text{Absorbance of Control} - \text{Absorbance of Sample}) / \text{Absorbance of Control}] \times 100$$

Where the "Control" is the absorbance of the ABTS•+ solution without any sample.

The results can be presented in a table summarizing the percentage of inhibition for different sample concentrations.

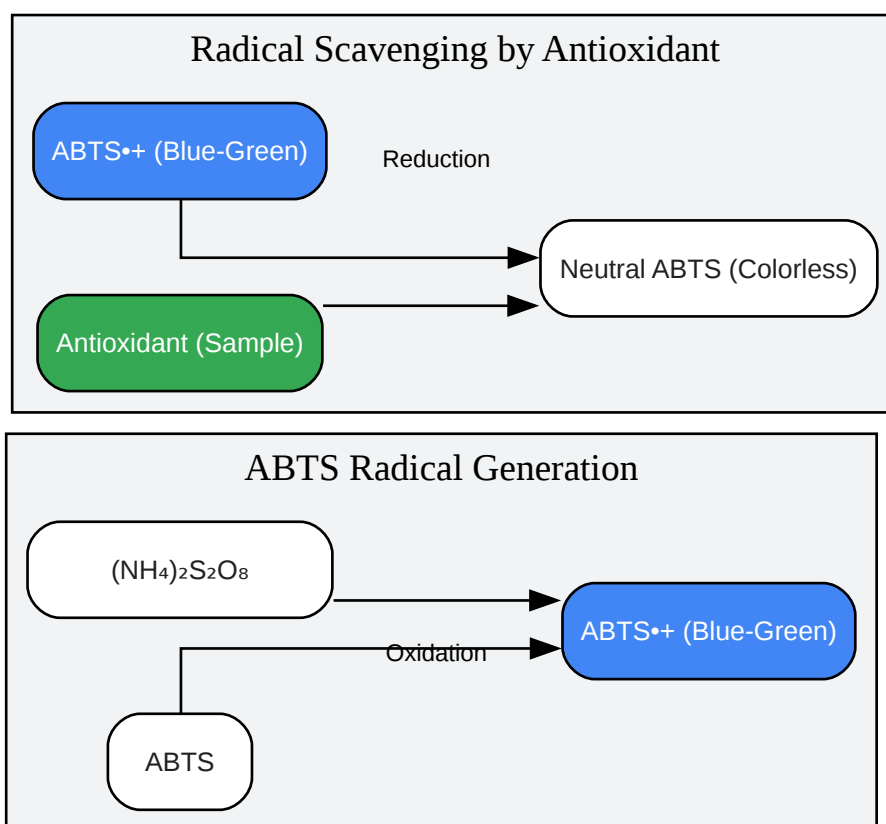
Table 1: Example of Data Presentation for ABTS Radical Scavenging Activity

Sample/Standard	Concentration ($\mu\text{g/mL}$ or μM)	Absorbance at 734 nm (Mean \pm SD)	% Inhibition
Blank	-	0.705 ± 0.015	0
Trolox	10	0.612 ± 0.011	13.2
Trolox	20	0.521 ± 0.013	26.1
Trolox	40	0.355 ± 0.010	49.6
Trolox	60	0.189 ± 0.009	73.2
Trolox	80	0.098 ± 0.007	86.1
Sample A	50	0.453 ± 0.014	35.7
Sample A	100	0.288 ± 0.012	59.1
Sample B	50	0.589 ± 0.016	16.4
Sample B	100	0.491 ± 0.015	30.3

A standard curve is then plotted with the percentage of inhibition against the concentration of Trolox. The antioxidant capacity of the samples is then expressed as Trolox Equivalents (TE) by interpolating their percentage of inhibition on the Trolox standard curve. Alternatively, the IC50 value, which is the concentration of the sample required to scavenge 50% of the ABTS radicals, can be determined from a plot of percentage inhibition versus sample concentration. [\[9\]](#)

Visualizations

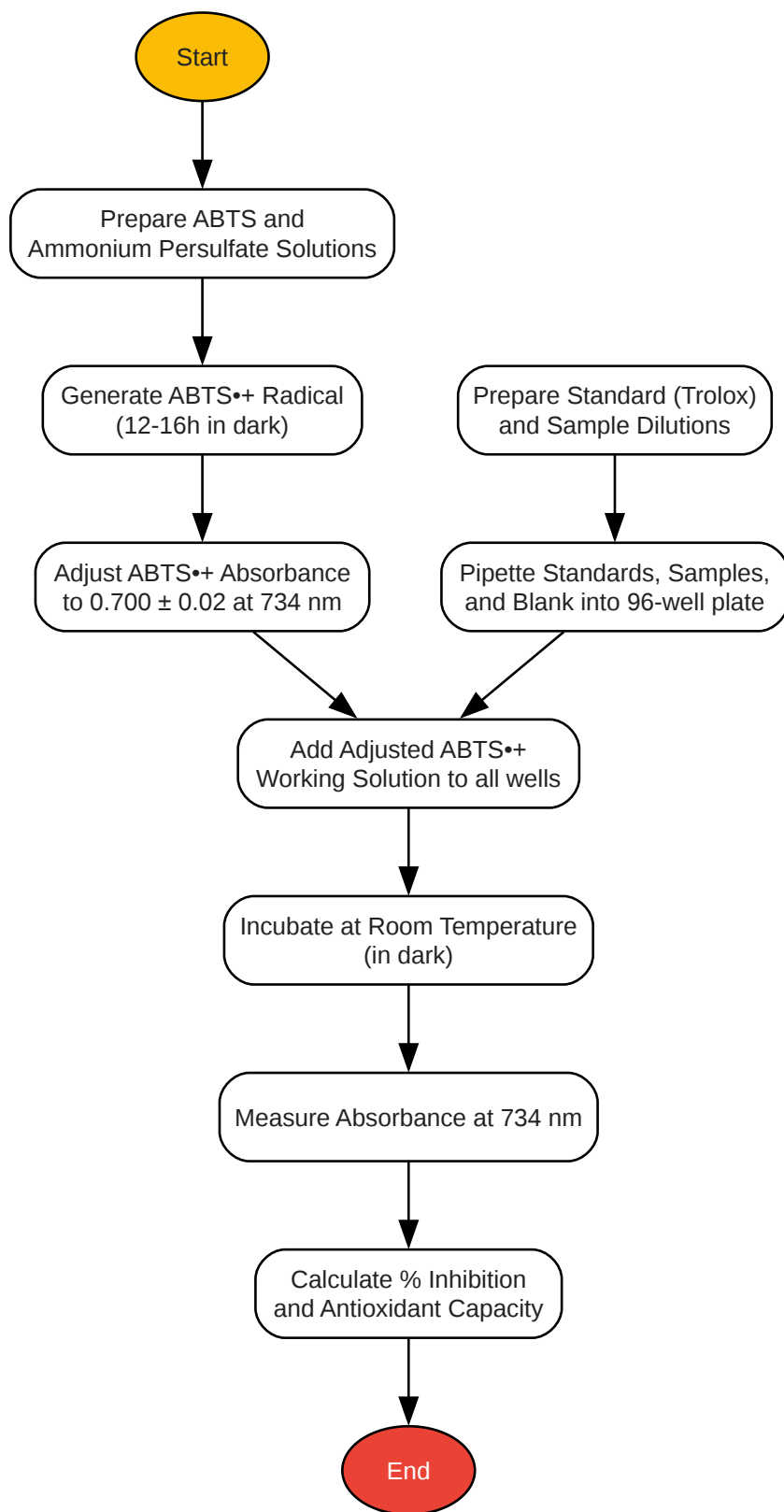
Signaling Pathway of ABTS Radical Formation and Scavenging



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Caption: Chemical pathway of ABTS radical generation and scavenging.

Experimental Workflow for ABTS Assay



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- To cite this document: BenchChem. [Application Note and Protocol: Standard Operating Procedure for ABTS Radical Scavenging Assay]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1664314#standard-operating-procedure-for-abts-nh4-2-radical-scavenging-assay>]

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